molecular formula C17H19N3OS B4682350 N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Cat. No. B4682350
M. Wt: 313.4 g/mol
InChI Key: YODUEBDGAABWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a chemical compound that has gained attention in scientific research for its potential applications in medicinal chemistry. This compound belongs to the class of indenylurea derivatives, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation or by modulating the aggregation of amyloid beta peptides.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce the formation of amyloid beta aggregates. It has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in lab experiments is its potential to exhibit cytotoxic activity against cancer cells and to inhibit the aggregation of amyloid beta peptides. However, one limitation is that the mechanism of action is not fully understood, which may hinder the development of targeted therapies.

Future Directions

Future research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea could focus on elucidating its mechanism of action and identifying its molecular targets. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Additionally, further studies could investigate the potential of this compound to exhibit other biological activities, such as anti-inflammatory or antimicrobial effects.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit cytotoxic activity against cancer cells and to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-16(18-13-9-8-11-4-3-5-12(11)10-13)20-17-19-14-6-1-2-7-15(14)22-17/h8-10H,1-7H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODUEBDGAABWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 2
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N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 3
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N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

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